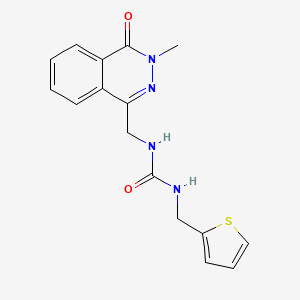

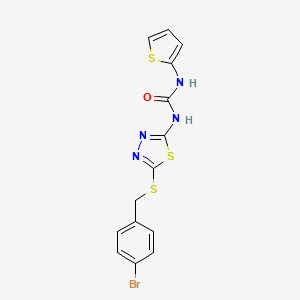

1-((3-甲基-4-氧代-3,4-二氢邻苯二嗪-1-基)甲基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives with potential biological activities, such as antioxidant properties, enzyme inhibition, and antiacetylcholinesterase activity. These studies provide insights into the synthesis, molecular docking, and biological evaluation of urea derivatives, which can be relevant for understanding the compound .

Synthesis Analysis

The synthesis of urea derivatives is well-documented in the provided papers. For instance, Hunig's base catalyzed synthesis is used to create a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives, which are structurally confirmed by spectral and elemental analysis . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas is reported, with a focus on the substitution pattern for tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among urea derivatives.

Molecular Structure Analysis

Molecular docking studies are a common approach to analyze the interactions between synthesized compounds and target proteins. In the case of the antioxidant and 2HCK enzyme growth inhibitors, molecular docking unveiled strong hydrogen bonding interactions with specific amino acid residues, which play a significant role in enzyme inhibition . Similarly, for the VEGFR-2 tyrosine kinase inhibitors, the molecular structure analysis provided a rationale for the potency of the compounds based on the presence of a thioether linker and the arylurea moiety in specific positions . These analyses suggest that the molecular structure of urea derivatives is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are centered around their potential as inhibitors for various enzymes. The antioxidant activity of urea/thiourea derivatives is compared with molecular docking, ADMET, QSAR, and bioactivity studies, showing a correlation with in vitro results . The antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas demonstrates their role as VEGFR-2 tyrosine kinase inhibitors, affecting endothelial cell proliferation, migration, and tube formation . These reactions highlight the therapeutic potential of urea derivatives in various biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their structural components. The conformational analysis of the synthesized compounds indicates that the spacer linking the amino and aryl units is crucial for effective binding with the target enzyme . The flexibility of the spacer, as well as the presence of specific substituents, can significantly affect the inhibitory activities of the compounds, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas . These properties are essential for optimizing the interaction between the compounds and their biological targets.

科学研究应用

杂环合成

该化合物用于合成饱和杂环,有助于开发具有潜在应用于制药和材料科学的新有机化合物。例如,Fülöp、Bernáth和Sohár(1985年)的研究表明,制备硫脲和脲衍生物可导致2-苯基亚胺-1,3-噁唑的形成,这些化合物因其结构和电子性质而显著重要(Fülöp,Bernáth和Sohár,1985年)。

分子相互作用和组装

该化合物的结构特征有助于研究构象调整和分子组装,对于理解分子识别和自组装过程至关重要。Phukan和Baruah(2016年)探讨了硫脲和脲衍生物的构象调整,揭示了氢键合成子的形成及其对分子组装的影响(Phukan & Baruah, 2016)。

酶抑制和生化评价

含有脲和硫脲官能团的化合物被研究其生化活性,如酶抑制作用。这一研究领域为新治疗剂的开发带来希望。Thakur等人(2017年)合成了脲/硫脲衍生物并评估了其抗癫痫活性,为进一步在药物化学领域的探索奠定了基础(Thakur, Deshmukh, Jha, & Kumar, 2017)。

材料科学和物理性质

对1-((3-甲基-4-氧代-3,4-二氢邻苯二嗪-1-基)甲基)-3-(噻吩-2-基甲基)脲等化合物的物理性质的研究有助于我们了解材料科学,特别是在设计和开发具有特定特性的新材料方面。Lloyd和Steed(2011年)等人的研究调查了脲衍生物的流变学和凝胶化性质,突显了它们在创造具有可调物理性质的材料方面的潜力(Lloyd & Steed, 2011)。

属性

IUPAC Name |

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20-15(21)13-7-3-2-6-12(13)14(19-20)10-18-16(22)17-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTFDFGXLRQCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)